Propionyl erythromycin mercaptosuccinate

Bronchial penetration Pharmacokinetics Respiratory infection

Propionyl erythromycin mercaptosuccinate (CAS 124399-51-5), also designated RV11 or Zalig, is a thiolic salt of the propionic ester of erythromycin, a 14-membered macrolide antibiotic [REFS-1, REFS-2]. This derivative combines erythromycin's protein synthesis inhibition mechanism with a mercaptosuccinic acid moiety that confers mucolytic properties, distinguishing it functionally from simple erythromycin salts.

Molecular Formula C17H11BrClFN2O4
Molecular Weight 958.2 g/mol
CAS No. 124399-51-5
Cat. No. B219671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionyl erythromycin mercaptosuccinate
CAS124399-51-5
Synonymspropionyl erythromycin mercaptosuccinate
RV11
Molecular FormulaC17H11BrClFN2O4
Molecular Weight958.2 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCC(=O)O.C(C(C(=O)O)S)C(=O)O
InChIInChI=1S/C37H67NO13.C4H6O4S.C3H6O2/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-3(6)1-2(9)4(7)8;1-2-3(4)5/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2,9H,1H2,(H,5,6)(H,7,8);2H2,1H3,(H,4,5)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1
InChIKeyBKKRRHRHFZPQSJ-INORWZNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propionyl Erythromycin Mercaptosuccinate (RV11 / Zalig) – Procurement-Relevant Baseline and Comparator Context


Propionyl erythromycin mercaptosuccinate (CAS 124399-51-5), also designated RV11 or Zalig, is a thiolic salt of the propionic ester of erythromycin, a 14-membered macrolide antibiotic [REFS-1, REFS-2]. This derivative combines erythromycin's protein synthesis inhibition mechanism with a mercaptosuccinic acid moiety that confers mucolytic properties, distinguishing it functionally from simple erythromycin salts [3]. The compound was developed and marketed as a 'bronchial affinity' antibiotic, with clinical studies demonstrating penetration into bronchial secretions that exceeded levels reported for standard oral erythromycin on a dose-equivalent basis [REFS-4, REFS-5]. As a prodrug, it exhibits improved gastric acid stability compared to erythromycin stearate, enabling oral administration without enteric coating [6]. Its closest in-class analogs include erythromycin stearate, erythromycin estolate, erythromycin ethylsuccinate, and, from a functional perspective, macrolide-mucolytic combination therapies.

Why Generic Erythromycin Salts Cannot Substitute for Propionyl Erythromycin Mercaptosuccinate in Research and Clinical Supply


Propionyl erythromycin mercaptosuccinate is not a simple bioequivalent salt of erythromycin base. Its molecular architecture integrates a mercaptosuccinate thiol group, granting it two functional advantages not present in standard erythromycin salts like stearate, estolate, or ethylsuccinate: first, intrinsic mucolytic activity that directly breaks disulfide bonds in mucus [1]; and second, a documented 'bronchial affinity' resulting in higher and more sustained antibiotic concentrations at the relevant site of infection [2]. The compound's improved gastric acid stability allows oral bioavailability that is comparable to erythromycin estolate but without the associated hepatotoxicity concerns and with the additional mucolytic benefit [REFS-1, REFS-3]. Substituting with a standard erythromycin salt would forfeit the targeted pulmonary pharmacokinetic profile and the dual antibacterial-mucolytic mechanism of action, potentially compromising therapeutic endpoints in respiratory infections characterized by mucus hypersecretion.

Quantitative Differentiation Evidence for Propionyl Erythromycin Mercaptosuccinate Against Its Closest Analogs


Superior Bronchial Secretion Penetration on a Dose-Equivalent Basis vs. Standard Erythromycin

At 2 hours post-dose, propionyl erythromycin mercaptosuccinate (RV11) produced bronchial secretion concentrations of 0.757 μg/mL following a 500 mg oral dose (erythromycin base equivalent), compared to 1.0 μg/mL achieved by standard erythromycin only after a 1000 mg oral dose. This represents a 51.4% improvement in bronchial penetration per unit dose [REFS-1, REFS-2].

Bronchial penetration Pharmacokinetics Respiratory infection

Proprietary Dual Antibacterial-Mucolytic Mechanism Absent in Erythromycin Estolate

Propionyl erythromycin mercaptosuccinate is explicitly documented to possess inherent mucolytic activity, a property absent in the widely used erythromycin estolate salt. This is attributed to the mercaptosuccinic acid thiol group, which can reduce disulfide bonds in mucus glycoproteins, thereby decreasing mucus viscosity [REFS-1, REFS-2].

Mucolytic activity Antibacterial Mechanism of action

Oral Absorption Comparable to Erythromycin Estolate but with a Differentiated Safety Profile

The oral absorption of propionyl erythromycin mercaptosuccinate (RV11) is described as being similar to that of erythromycin estolate, the salt form known for the highest and most reliable absorption among erythromycin derivatives [1]. Crucially, this comparable bioavailability is achieved through enhanced gastric acid stability rather than the hepatotoxic potential associated with the estolate ester [REFS-2, REFS-3].

Bioavailability Oral absorption Gastric stability

Validated 'Bronchial Affinity' as a Clinically Relevant Pharmacokinetic Feature

The clinical study by Concia et al. (1986) demonstrated a distinct kinetic profile where bronchial secretion concentrations of RV11 peaked later (3 hr) than serum concentrations (2 hr), with a serum-to-bronchial secretion ratio of approximately 4.9:1 at the 3-hour timepoint. This profile, described as an 'unusually high affinity for bronchial secretions,' is a quantifiable differentiator from many other macrolides that primarily distribute passively [REFS-1, REFS-2]. In contrast, standard erythromycin showed a more rapid decline in bronchial levels, often dropping below therapeutic thresholds within a similar timeframe [3].

Tissue penetration Pharmacokinetics Pulmonary

Optimal Scientific and Industrial Use Cases for Propionyl Erythromycin Mercaptosuccinate Based on Verified Differentiation Evidence


Pharmaceutical Development of Targeted Anti-Infective Mucolytics for Chronic Respiratory Diseases

The compound's validated dual antibacterial-mucolytic mechanism makes it an ideal reference standard or lead compound for developing new therapies for chronic bronchitis, COPD, and bronchiectasis, where mucus hypersecretion and chronic bacterial colonization are concurrent pathophysiological features [1]. Its superior bronchial penetration compared to standard erythromycin provides a benchmark for evaluating new chemical entities aimed at pulmonary infections [2].

Clinical Pharmacokinetic Research and Bioequivalence Studies for Oral Macrolide Formulations

Given its distinct pharmacokinetic profile characterized by a delayed bronchial peak and sustained tissue concentrations, propionyl erythromycin mercaptosuccinate serves as a valuable comparator in studies investigating the tissue penetration properties of new macrolide or ketolide antibiotics [3]. Its oral absorption rate, which is comparable to erythromycin estolate, provides a high-bioavailability baseline for formulation scientists developing novel oral macrolide delivery systems with improved safety profiles [4].

Preclinical In Vivo Models of Muco-Obstructive Lung Disease Exacerbations

The intrinsic mucolytic property of this compound, absent in erythromycin estolate and other simple salts, makes it a singular tool for investigating the interplay between antibiotic activity and mucus clearance in animal models of acute exacerbations of chronic bronchitis or cystic fibrosis [REFS-5, REFS-6]. Its unique profile supports research into whether macrolide-mucolytic synergy enhances bacterial eradication rates, a hypothesis not testable with standard erythromycin derivatives.

Procurement of Specialized Chemical Reference Standards for Analytical Method Development

For analytical chemists developing HPLC or LC-MS methods to detect and quantify macrolide antibiotics in biological matrices (e.g., bronchial aspirates, sputum, serum), propionyl erythromycin mercaptosuccinate is a necessary certified reference standard [7]. Its distinct retention time and mass spectrum differentiate it from erythromycin base, estolate, and stearate, ensuring accurate method specificity in pharmacokinetic studies involving multiple erythromycin derivatives.

Quote Request

Request a Quote for Propionyl erythromycin mercaptosuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.